Methyl 2-[(oct-1-en-1-yl)sulfanyl]benzoate
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Overview
Description
Methyl 2-[(oct-1-en-1-yl)sulfanyl]benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a benzoate group attached to a sulfanyl group, which is further connected to an oct-1-en-1-yl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(oct-1-en-1-yl)sulfanyl]benzoate can be achieved through several synthetic routes. One common method involves the reaction of methyl 2-bromobenzoate with oct-1-en-1-thiol in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(oct-1-en-1-yl)sulfanyl]benzoate undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol or sulfide.
Substitution: The benzoate group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alkoxides can be employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 2-[(oct-1-en-1-yl)sulfanyl]benzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-[(oct-1-en-1-yl)sulfanyl]benzoate involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially affecting their function. Additionally, the benzoate moiety may interact with various enzymes and receptors, modulating their activity. The exact pathways and targets are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-[(4-formyl-1,3-dimethyl-1H-pyrazol-5-yl)sulfanyl]benzoate
- Methyl 2-[(4-[4-[(2’,4’-difluoro[1,1’-biphenyl]-4-yl)oxy]butoxy]phenyl)sulfanyl]benzoate
Uniqueness
Methyl 2-[(oct-1-en-1-yl)sulfanyl]benzoate is unique due to its oct-1-en-1-yl chain, which imparts distinct chemical and physical properties. This structural feature differentiates it from other benzoates and sulfanyl compounds, potentially leading to unique biological activities and applications.
Properties
CAS No. |
830320-98-4 |
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Molecular Formula |
C16H22O2S |
Molecular Weight |
278.4 g/mol |
IUPAC Name |
methyl 2-oct-1-enylsulfanylbenzoate |
InChI |
InChI=1S/C16H22O2S/c1-3-4-5-6-7-10-13-19-15-12-9-8-11-14(15)16(17)18-2/h8-13H,3-7H2,1-2H3 |
InChI Key |
IBBXHIXEWVENJU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC=CSC1=CC=CC=C1C(=O)OC |
Origin of Product |
United States |
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